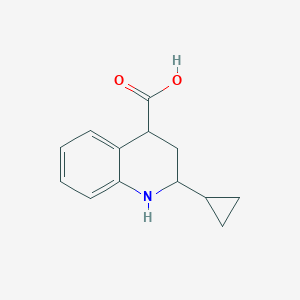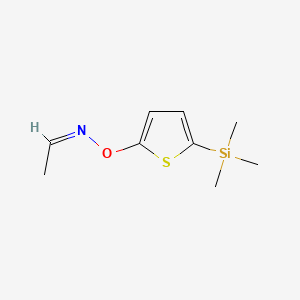
3-Chloro-5-(cyclopentylmethoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(cyclopentylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, a cyclopentylmethoxy group, and a pyridazine ring. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(cyclopentylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), and may require the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.
Applications De Recherche Scientifique
3-Chloro-5-(cyclopentylmethoxy)pyridazine has several scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(cyclopentylmethoxy)pyridazine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(methoxymethyl)pyridazine: Similar in structure but with a methoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(ethoxymethyl)pyridazine: Contains an ethoxymethyl group instead of a cyclopentylmethoxy group.
3-Chloro-5-(propoxymethyl)pyridazine: Features a propoxymethyl group in place of the cyclopentylmethoxy group.
Uniqueness
3-Chloro-5-(cyclopentylmethoxy)pyridazine is unique due to the presence of the cyclopentylmethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
1346691-30-2 |
|---|---|
Formule moléculaire |
C10H13ClN2O |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
3-chloro-5-(cyclopentylmethoxy)pyridazine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(6-12-13-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
Clé InChI |
MSLYPOPMRFAXAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=CC(=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)



![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)
![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)



![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)

